molecular formula C10H8N2O3 B5708201 3-(4-methoxyphenyl)-2-nitroacrylonitrile

3-(4-methoxyphenyl)-2-nitroacrylonitrile

Cat. No. B5708201
M. Wt: 204.18 g/mol
InChI Key: CZGPSRDFMBUSPK-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-2-nitroacrylonitrile, also known as MPNA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-nitroacrylonitrile is not well understood, but it is believed to act as a donor-acceptor type molecule in organic semiconductors. It has been shown to exhibit good electron-accepting properties due to the presence of the nitro group, and good electron-donating properties due to the presence of the methoxy group.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 3-(4-methoxyphenyl)-2-nitroacrylonitrile. However, it has been shown to be relatively non-toxic and non-carcinogenic, making it a promising candidate for use in various applications.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(4-methoxyphenyl)-2-nitroacrylonitrile is its ease of synthesis and purification. It can be synthesized using relatively simple and inexpensive methods, and the resulting product can be purified through recrystallization. However, one of the major limitations is its limited solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are several potential future directions for the study of 3-(4-methoxyphenyl)-2-nitroacrylonitrile. One of the most promising directions is in the development of new organic semiconductors for use in electronic devices. It is also possible that this compound could be used in other applications, such as in the development of new materials for use in drug delivery or catalysis. Further research is needed to fully understand the potential applications of 3-(4-methoxyphenyl)-2-nitroacrylonitrile.

Synthesis Methods

The synthesis of 3-(4-methoxyphenyl)-2-nitroacrylonitrile can be achieved through several methods. One of the most common methods is the Knoevenagel condensation of 4-methoxybenzaldehyde and malononitrile in the presence of a base such as piperidine. The reaction is carried out in ethanol or methanol under reflux conditions, and the resulting product is purified through recrystallization.

Scientific Research Applications

3-(4-methoxyphenyl)-2-nitroacrylonitrile has been studied extensively due to its potential applications in various fields of scientific research. One of the most promising applications is in the field of organic electronics, where it can be used as a building block for the synthesis of organic semiconductors. It has been shown to exhibit good charge transport properties and can be used in the fabrication of organic field-effect transistors and other electronic devices.

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-2-nitroprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10-4-2-8(3-5-10)6-9(7-11)12(13)14/h2-6H,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGPSRDFMBUSPK-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5303630

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